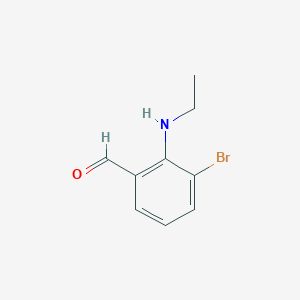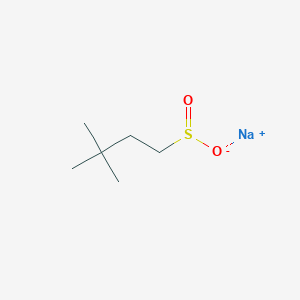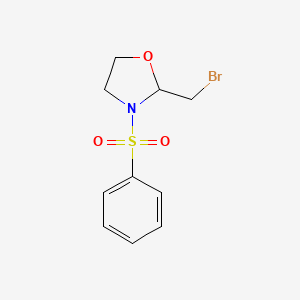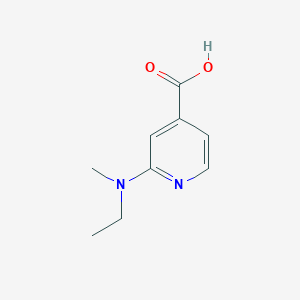![molecular formula C11H23N5 B15259825 5-[1-(Methylamino)ethyl]-N,N-bis(propan-2-yl)-1H-1,2,4-triazol-3-amine](/img/structure/B15259825.png)
5-[1-(Methylamino)ethyl]-N,N-bis(propan-2-yl)-1H-1,2,4-triazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[1-(Methylamino)ethyl]-N,N-bis(propan-2-yl)-1H-1,2,4-triazol-3-amine is a complex organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(Methylamino)ethyl]-N,N-bis(propan-2-yl)-1H-1,2,4-triazol-3-amine typically involves multiple steps. One common method includes the reaction of 1H-1,2,4-triazole with isopropylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance efficiency and yield. The purification of the final product is achieved through techniques such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[1-(Methylamino)ethyl]-N,N-bis(propan-2-yl)-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where one of the substituents is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, and alcohols under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
5-[1-(Methylamino)ethyl]-N,N-bis(propan-2-yl)-1H-1,2,4-triazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 5-[1-(Methylamino)ethyl]-N,N-bis(propan-2-yl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methiopropamine: An organic compound structurally related to methamphetamine, known for its stimulant properties.
N-(2-{2-(dimethylamino)ethylamino}-5-{[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino}-6-(2,2,2-trifluoroethoxy)pyridin-3-yl)prop-2-enamide:
Uniqueness
5-[1-(Methylamino)ethyl]-N,N-bis(propan-2-yl)-1H-1,2,4-triazol-3-amine is unique due to its specific triazole structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H23N5 |
|---|---|
Molecular Weight |
225.33 g/mol |
IUPAC Name |
5-[1-(methylamino)ethyl]-N,N-di(propan-2-yl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C11H23N5/c1-7(2)16(8(3)4)11-13-10(14-15-11)9(5)12-6/h7-9,12H,1-6H3,(H,13,14,15) |
InChI Key |
WPQJSPZSQHSJGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C1=NNC(=N1)C(C)NC)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[1-(aminomethyl)cyclopropyl]methanesulfonamide](/img/structure/B15259773.png)


![N-[(3-aminocyclopentyl)methyl]methanesulfonamide](/img/structure/B15259794.png)






